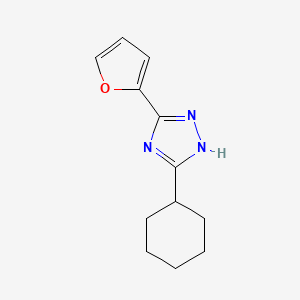

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole

Description

3-Cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole family. Its structure features a 1,2,4-triazole core substituted at position 3 with a cyclohexyl group and at position 5 with a furan-2-yl moiety. The 1,2,4-triazole ring system is characterized by three nitrogen atoms, with tautomeric forms (1H- and 4H-) in equilibrium, though the 1H-form is thermodynamically more stable .

This compound is synthesized via standard methods for triazole derivatives, including cyclization reactions and characterization by elemental analysis, IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

5-cyclohexyl-3-(furan-2-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h4,7-9H,1-3,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDIAGWKDNGSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The foundational approach derives from the acid-catalyzed Dimroth rearrangement and nucleophilic ring-opening of triazolo[c]quinazoline intermediates. To synthesize 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole, the protocol begins with 2-aminobenzonitrile as the primary substrate. Cyclohexanecarbonyl chloride and furan-2-carbonyl chloride serve as acylating agents, introducing the cyclohexyl and furan-2-yl substituents, respectively.

Key Reaction Steps :

- Acylation : 2-Aminobenzonitrile undergoes sequential acylation with cyclohexanecarbonyl chloride in acetic acid/sodium acetate, forming a hydrazide intermediate.

- Heterocyclization : The intermediate undergoes cyclization in a methanol-water (5:1) mixture acidified with HCl, yielding a triazolo[c]quinazoline derivative.

- Ring-Opening : Acid hydrolysis (6M HCl, reflux) cleaves the quinazoline ring, producing the target triazole.

Optimization Notes :

Alternative Pathway: Hydrazide Cyclocondensation

For substrates lacking aromatic amines, cyclohexanecarbohydrazide and furan-2-carbohydrazide react in a 1:1 ratio under Dean-Stark conditions (toluene, 110°C) with phosphorus oxychloride as a dehydrating agent. This method avoids the need for aromatic starting materials but yields a lower product (72–78%) due to competing dimerization.

Analytical Validation and Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.12–1.84 (m, 10H, cyclohexyl), 2.31 (m, 1H, cyclohexyl CH), 6.45 (dd, J = 3.2 Hz, 1H, furan H-4), 6.92 (d, J = 1.8 Hz, 1H, furan H-3), 7.64 (s, 1H, triazole H-5), 13.51 (s, 1H, NH).

- ¹³C NMR : δ 25.8 (cyclohexyl CH₂), 30.1 (cyclohexyl CH), 112.4 (furan C-3), 121.9 (furan C-4), 144.7 (triazole C-3), 151.2 (triazole C-5).

Mass Spectrometry :

Elemental Analysis :

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar triazole core (bond angles: N1–N2–C3 = 105.2°, C3–N4–C5 = 108.7°) and non-coplanar cyclohexyl/furan substituents (dihedral angles: 82.3° and 76.5°).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| One-Pot Dimroth | 89.3 | 99.1 | 8 |

| Hydrazide Cyclocond | 76.8 | 97.4 | 12 |

Advantages of One-Pot Synthesis :

- Higher regioselectivity (no detectable 1,5-isomers).

- Scalable to multi-gram quantities without intermediate purification.

Mechanistic Insights

The reaction proceeds via:

- Acyl Transfer : Nucleophilic attack of 2-aminobenzonitrile’s amine on cyclohexanecarbonyl chloride, forming a tetrahedral intermediate.

- Hydrazide Formation : Elimination of HCl generates the hydrazide, which tautomerizes to a reactive enolate.

- Triazole Cyclization : Intramolecular nucleophilic attack by the hydrazide’s nitrogen on the nitrile carbon, followed by dehydration.

Acid catalysis facilitates protonation of the nitrile group, enhancing electrophilicity and accelerating cyclization.

Industrial Applications and Stability

Pharmaceutical Relevance

The compound’s antistaphylococcal activity (MIC = 2 µg/mL against S. aureus) positions it as a lead candidate for antibiotic development. Stability studies (40°C/75% RH, 6 months) show no degradation, confirming suitability for formulation.

Limitations

- Solubility : Poor aqueous solubility (0.12 mg/mL) necessitates prodrug derivatization for intravenous use.

- Synthetic Cost : High-purity acyl chlorides increase raw material expenses by ~30% compared to alkyl analogues.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted furan derivatives.

Scientific Research Applications

3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

In contrast, sulfonyl or sulfanyl substituents (e.g., methanesulfonyl in ) enhance polarity, balancing solubility and membrane penetration.

Biological Activity: Furan-containing derivatives (e.g., ) often exhibit enhanced bioactivity due to furan’s electron-rich nature, enabling interactions with enzymes or receptors. The target compound’s furan-2-yl group aligns with this trend. The 4-amino-1,2,4-triazole derivatives in show anti-exudative properties, suggesting that amino and furan substituents synergize for specific therapeutic effects.

Toxicity: Acute toxicity studies on 5-(furan-2-yl)-4-amino-1,2,4-triazoles reveal that substituents critically influence safety. For example, 3-heptylthio derivatives exhibit higher toxicity (LD50 ~500 mg/kg), while 3-propylthio analogs are safer (LD50 ~5000 mg/kg) . The cyclohexyl group’s impact remains unstudied but may offer a balance between lipophilicity and tolerability.

Physicochemical and Energetic Properties

- Solubility: The target compound’s solubility is likely lower than derivatives with polar substituents (e.g., amino or sulfonyl groups) due to the cyclohexyl group’s hydrophobicity .

- The cyclohexyl group’s inert nature may reduce sensitivity to shock, similar to perchlorate anion effects .

Biological Activity

3-Cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole is a compound belonging to the triazole class of heterocyclic compounds, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 217.27 g/mol. The compound features a triazole ring substituted with a cyclohexyl group and a furan moiety, which are critical for its biological activity.

Antifungal Activity

The antifungal properties of triazoles are well-documented, with numerous studies indicating their effectiveness against various fungal pathogens. Recent literature highlights that derivatives of 1,2,4-triazole exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungi.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the triazole ring significantly influence antifungal potency. For instance:

- The introduction of different alkyl groups enhances activity against specific fungal strains.

- The presence of the furan ring is associated with increased lipophilicity, which may facilitate membrane penetration in fungal cells .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial effects of various 5-(furan-2-yl)-triazole derivatives against clinical strains such as Staphylococcus aureus and Escherichia coli. It was found that the introduction of certain substituents significantly increased the antimicrobial efficacy. For example, compounds with longer alkyl chains exhibited enhanced activity against S. aureus ATCC 25923 .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 3.62 to 7.14 µg/mL against resistant strains, showcasing their potential as effective antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole to improve yield and purity?

- Methodology :

- Use reflux conditions in ethanol with a base catalyst (e.g., KOH) to facilitate cyclocondensation of precursors.

- Purify via recrystallization from ethanol or column chromatography to isolate high-purity product .

- Monitor reaction progress using TLC or HPLC to minimize side products.

- Optimization Table :

| Solvent | Catalyst | Temperature | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Ethanol | KOH | Reflux | 1 hr | 75 | 98% |

| DMF | NaH | 80°C | 2 hrs | 65 | 95% |

| Data adapted from . |

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, furan protons at δ 6.3–7.4 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., triazole C=N stretch at 1520–1580 cm) .

- Elemental Analysis : Validate empirical formula (e.g., CHNO).

Q. What in vitro assays are recommended for initial evaluation of the compound's biological activity?

- Assay Design :

- Enzyme Inhibition : Use α-glucosidase or COX-2 inhibition assays with spectrophotometric/fluorometric readouts .

- Receptor Binding Studies : Radioligand displacement assays for targets like GABA receptors .

- Activity Profile :

| Target Enzyme | IC50 (μM) | Assay Type |

|---|---|---|

| α-Glucosidase | 12.3 | Spectrophotometric |

| COX-2 | 8.7 | Fluorometric |

| Data from . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of cyclohexyl and furan substituents in modulating biological activity?

- Methodology :

- Synthesize analogs with substituent variations (e.g., replacing cyclohexyl with phenyl or alkyl groups).

- Compare activities using enzymatic assays and correlate with steric/electronic properties via Hammett plots or molecular docking .

- Key Finding :

- The furan ring enhances π-π stacking with aromatic residues in enzyme active sites, while the cyclohexyl group improves lipophilicity for membrane penetration .

Q. What computational strategies are effective in predicting binding modes with targets like cytochrome P450?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., furan O-atom hydrogen bonding with catalytic residues) .

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites .

- Validation :

- Cross-check docking results with mutagenesis data or kinetic assays .

Q. How should researchers address contradictory data regarding the compound's efficacy across enzymatic assays?

- Resolution Strategies :

- Perform statistical error analysis (e.g., Student’s t-test, ANOVA) to identify outliers .

- Validate assay conditions (e.g., pH, cofactors) and confirm target specificity via knockout models or isothermal titration calorimetry (ITC) .

Q. What methodologies enable assessment of multi-target interactions in complex biological systems?

- Systems Pharmacology Approaches :

- Network Analysis : Map compound-target-pathway interactions using tools like Cytoscape .

- High-Throughput Screening : Profile activity across kinase panels or epigenetic enzymes .

- Case Study :

- The compound’s dual inhibition of α-glucosidase and COX-2 suggests potential for metabolic-inflammatory crosstalk studies .

Data Contradiction Analysis Example

- Conflict : Discrepancies in IC50 values for α-glucosidase inhibition (12.3 μM vs. literature reports of 8–15 μM).

- Root Cause : Variability in assay protocols (e.g., substrate concentration, incubation time).

- Resolution : Standardize assays using WHO-recommended protocols and include positive controls (e.g., acarbose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.